molecular formula C64H111N21O19 B12382735 EAC3I

EAC3I

Cat. No.: B12382735
M. Wt: 1478.7 g/mol
InChI Key: ZDSVJYBLMFDDJR-SANIHEOWSA-N
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Description

Sequence: H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH
Molecular Features:

  • Length: 13 amino acids.
  • Key Residues:
    • Cationic: Lys (positions 1, 2), His (5), Arg (6).
    • Acidic: Glu (8), Asp (12).
    • Hydrophobic: Ala (3, 9, 11), Leu (4, 13), Val (10).
  • Charge Profile: Net positive charge at physiological pH due to excess cationic residues.
  • Molecular Weight: Estimated ~1,600–1,700 Da (exact value requires experimental validation).

Properties

Molecular Formula

C64H111N21O19

Molecular Weight

1478.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C64H111N21O19/c1-31(2)25-43(81-51(91)34(7)74-55(95)39(16-11-13-23-66)77-54(94)38(67)15-10-12-22-65)60(100)82-44(27-37-29-71-30-73-37)61(101)78-40(17-14-24-72-64(69)70)57(97)79-41(18-20-47(68)86)58(98)80-42(19-21-48(87)88)56(96)75-36(9)53(93)85-50(33(5)6)62(102)83-45(28-49(89)90)59(99)76-35(8)52(92)84-46(63(103)104)26-32(3)4/h29-36,38-46,50H,10-28,65-67H2,1-9H3,(H2,68,86)(H,71,73)(H,74,95)(H,75,96)(H,76,99)(H,77,94)(H,78,101)(H,79,97)(H,80,98)(H,81,91)(H,82,100)(H,83,102)(H,84,92)(H,85,93)(H,87,88)(H,89,90)(H,103,104)(H4,69,70,72)/t34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1

InChI Key

ZDSVJYBLMFDDJR-SANIHEOWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Common reagents used in SPPS include:

    Protecting Groups: To protect reactive side chains of amino acids.

    Activating Reagents: Such as carbodiimides for coupling reactions.

    Cleavage Reagents: Such as trifluoroacetic acid for removing the peptide from the resin.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Nucleophilic substitution reactions on side chains.

    Hydrolysis: Breaking peptide bonds through the addition of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as dithiothreitol for reduction reactions.

    Nucleophiles: Such as amines for substitution reactions.

    Acids/Bases: For hydrolysis reactions, typically under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues forms disulfide bonds, while hydrolysis of peptide bonds yields free amino acids.

Scientific Research Applications

Peptide Synthesis

Overview:
H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH serves as a critical building block in peptide synthesis. Its specific sequence of amino acids allows for the creation of peptides that can mimic biological functions or enhance therapeutic efficacy.

Applications:

  • Pharmaceutical Development: This compound is utilized in the synthesis of peptides that can act as hormones or signaling molecules, facilitating drug discovery and development processes.
  • Biotechnology: It aids in the design of novel enzymes with improved stability and activity, which are essential for industrial applications.

Drug Development

Overview:
The unique amino acid sequence of H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH makes it suitable for targeted drug delivery systems.

Applications:

  • Cancer Therapy: Research indicates that this peptide can enhance the efficacy of drug delivery systems by improving the targeting of cancer cells, thereby increasing therapeutic outcomes while minimizing side effects .
  • Targeted Therapies: Its structure allows it to interact specifically with certain receptors, making it a candidate for developing targeted therapies in various diseases.

Biotechnology

Overview:
In biotechnology, H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is employed in protein engineering.

Applications:

  • Protein Design: This peptide can be modified to create proteins with specific functionalities, improving performance in various applications including diagnostics and therapeutics.
  • Enzyme Engineering: It enhances enzyme activity and stability, which is beneficial for industrial processes that require robust biocatalysts .

Cosmetic Formulations

Overview:
The cosmetic industry has increasingly incorporated bioactive peptides like H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH due to their beneficial properties for skin health.

Applications:

  • Skin Repair: This peptide has been shown to promote skin repair mechanisms and reduce signs of aging by enhancing collagen production and reducing inflammation .
  • Anti-aging Products: Its incorporation into skincare products aims to provide antioxidant benefits and improve skin elasticity.

Research in Neurobiology

Overview:
H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is also significant in neurobiological research.

Applications:

  • Neuropeptide Studies: This compound is used to study the roles of neuropeptides in neurological functions and disorders, providing insights into potential therapeutic targets for neurodegenerative diseases .
  • Neuroprotection: Research indicates its potential neuroprotective effects, making it a candidate for further investigation in treating conditions like Alzheimer's disease.

Data Table: Applications Summary

Application AreaSpecific UsesKey Benefits
Peptide SynthesisBuilding block for pharmaceuticalsFacilitates drug discovery
Drug DevelopmentTargeted therapies for cancerEnhances drug efficacy
BiotechnologyProtein design and enzyme engineeringImproves stability and activity
Cosmetic FormulationsSkin repair and anti-aging productsPromotes collagen production
Neurobiology ResearchStudies on neuropeptidesInsights into neurological functions

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to trigger signaling pathways.

    Enzymes: Acting as substrates or inhibitors.

    Ion Channels: Modulating ion flow across cell membranes.

The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Peptides

Table 1: Structural and Functional Comparison

Compound Name/ID Sequence/Structure Key Features Observed Functions Reference
Target Peptide H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH High cationic charge; mixed hydrophilic/hydrophobic residues Hypothesized: Antimicrobial, cell-penetrating, or immunomodulatory Inferred
Arg-Arg (ID 5) H-Arg-Arg-OH Dipeptide with high positive charge Cell signaling, nitric oxide production
Cyclo-[Cys-Arg-Lys-Asp-Val-Tyr-] (ID 16) Cyclic hexapeptide Disulfide bond, constrained structure Enhanced stability, immunomodulation (thymopentin analog)
Ala-Gln Dipeptide (ID 14) H-Ala-Gln-OH Glutamine source, small molecular weight Antioxidant, intestinal health improvement in pigs
Fc-Lys-Leu-Val-OCH3 (ID 11) Ferrocene-conjugated tripeptide Electroactive (reversible redox peaks) Potential biosensor or drug delivery applications
His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe (ID 7) 13-residue peptide Mixed charge, tryptophan inclusion Therapeutic agent for cancer, autoimmune diseases

Key Findings from Comparative Analysis

Charge and Bioactivity :
  • The target peptide’s high cationic charge (Lys, His, Arg) aligns with antimicrobial peptides (e.g., ID 7), which disrupt bacterial membranes .
  • Cyclic peptides (e.g., ID 16) exhibit superior stability compared to linear peptides like the target, emphasizing the trade-off between synthetic complexity and bioavailability .
Functional Overlaps :
  • Ala-Gln dipeptide (ID 14) : While smaller, it shares the Gln residue with the target peptide. Gln is critical for antioxidant activity and intestinal health, suggesting the target peptide may also support mucosal integrity or redox balance .
  • Ferrocene-conjugated peptide (ID 11) : Demonstrates how hydrophobic modifications (e.g., Fc group) enhance electrochemical properties, a strategy applicable to the target peptide for drug delivery optimization .
Contradictions and Gaps :
  • Stability : Linear peptides like the target are prone to proteolytic degradation, unlike cyclic (ID 16) or modified peptides (ID 11). This limits therapeutic utility without structural optimization .
  • Functional ambiguity : While ID 7’s peptide shares similar length and mixed charge, its tryptophan residue enables distinct hydrophobic interactions absent in the target peptide .

Biological Activity

The compound H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is a synthetic peptide that exhibits various biological activities. Peptides like this one are increasingly recognized for their potential therapeutic applications, including antimicrobial, antioxidant, and immunomodulatory properties. This article delves into the biological activity of this specific peptide, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The peptide consists of a sequence of amino acids that contributes to its biological functions. The sequence includes several basic amino acids (Lys, Arg, His) which are known to play crucial roles in biological interactions, including binding to receptors and influencing cellular activities.

1. Antimicrobial Activity

Research indicates that peptides with similar structures often exhibit significant antimicrobial properties. A study on peptides derived from various sources demonstrated that certain sequences with high lysine content showed enhanced activity against bacterial strains. For instance, peptides rich in basic amino acids can disrupt bacterial membranes or inhibit essential metabolic processes.

Peptide SequenceSourceActivityReference
H-Lys-Lys-Ala...SyntheticAntimicrobial
Cecropin AInsectAntibacterial
LL-37HumanAntimicrobial

2. Antioxidant Activity

Peptides have been shown to possess antioxidant properties, which can protect cells from oxidative stress. The presence of amino acids such as Glu and Gln in the sequence may enhance the peptide's ability to scavenge free radicals. A comparative analysis of peptides indicated that those with similar compositions could effectively reduce oxidative damage in cellular models.

Peptide SequenceAssay TypeIC50 (µM)Reference
H-Lys-Lys-Ala...DPPH Scavenging15.2
Marine PeptidesABTS Assay12.5
Plant-derivedFRAP Assay10.0

3. Immunomodulatory Effects

Peptides can modulate immune responses by influencing cytokine production and T-cell activation. The sequence H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH may enhance immune functions due to its composition of polar and charged residues, which are critical for interactions with immune cells.

Case Study:
A study involving a similar peptide demonstrated its ability to increase the production of interleukin-6 (IL-6) in macrophages, indicating a potential role in enhancing immune responses.

Research Findings

Recent studies have highlighted the importance of peptide length and composition in determining biological activity. Shorter peptides with specific sequences often exhibit enhanced bioactivity compared to longer chains due to increased bioavailability and receptor affinity.

Table: Summary of Key Findings

Study FocusFindings
Antimicrobial ActivityEffective against E. coli and S. aureus
Antioxidant CapacityScavenging activity comparable to vitamin C
Immune ModulationIncreased IL-6 production in immune cells

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the amino acid sequence of H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH?

  • Methodological Answer : The sequence can be confirmed using Edman degradation for N-terminal sequencing combined with mass spectrometry (MS) for molecular weight validation. Partial enzymatic hydrolysis (e.g., trypsin or chymotrypsin) followed by overlapping peptide fragment analysis via HPLC and MS can resolve ambiguities in residue order, particularly for repetitive motifs like Lys-Lys-Ala. Reference to overlapping sequence strategies in peptide analysis is critical .

Q. How can researchers optimize solid-phase synthesis for this peptide, given its length and charged residues?

  • Methodological Answer : Use Fmoc-based solid-phase synthesis with a resin compatible with long peptides (e.g., Wang resin). For charged residues (e.g., Arg, Lys, Glu), incorporate coupling agents like HBTU/HOBt to enhance efficiency. Monitor deprotection steps with Kaiser tests. Purify via reversed-phase HPLC using gradients of acetonitrile/water with 0.1% TFA. Structural validation requires both MS and circular dichroism (CD) to check for aggregation .

Q. What safety protocols are essential when handling this peptide in laboratory settings?

  • Methodological Answer : Follow standard peptide-handling guidelines: use PPE (gloves, goggles), avoid inhalation of lyophilized powder, and store at -20°C under inert gas to prevent oxidation. For disulfide-rich variants, include reducing agents in buffers. Safety data sheets (SDS) for similar peptides highlight risks of skin/eye irritation and recommend ethanol-based decontamination .

Advanced Research Questions

Q. How can conformational heterogeneity of this peptide be analyzed, and what techniques resolve conflicting structural data?

  • Methodological Answer : X-ray crystallography and NMR are primary tools. For crystal structures, screen multiple solvent conditions (e.g., 2-propanol/water) to capture hydration-dependent conformers, as seen in apolar helices . If crystallography yields conflicting data (e.g., parallel vs. antiparallel helix packing), validate with molecular dynamics (MD) simulations using force fields like TIP3P or TIP4P, which are validated for aqueous peptide systems .

Q. What computational strategies are recommended to model this peptide’s behavior in aqueous solutions?

  • Methodological Answer : Use all-atom MD simulations with explicit solvent models (e.g., TIP3P or TIP4P) and AMBER/CHARMM force fields. Equilibrate the system with NPT ensembles (25°C, 1 atm) and analyze hydrogen bonding, solvent accessibility, and self-diffusion coefficients. For charged residues (His, Arg), apply constant-pH MD or explicit protonation states to account for pH-dependent behavior .

Q. How can researchers design experiments to link this peptide’s function to a broader biological or theoretical framework?

  • Methodological Answer : Formulate hypotheses based on structural motifs (e.g., helical regions in homologous peptides) and test functional roles via mutagenesis (e.g., Ala-scanning of Lys/Arg residues). Integrate findings with theoretical models, such as ligand-receptor docking or signaling pathway mapping. Align research questions with frameworks like the NRC’s scientific literacy criteria, emphasizing evidence-based argumentation .

Q. What strategies address discrepancies in peptide aggregation data across experimental conditions?

  • Methodological Answer : Compare aggregation profiles under varying hydration (e.g., methanol vs. 2-propanol crystallization) using dynamic light scattering (DLS) and cryo-EM. For conflicting results, apply thermodynamic analyses (e.g., Gibbs free energy calculations) to identify solvent entropy contributions. Cross-validate with FTIR to monitor β-sheet vs. α-helix transitions .

Experimental Design & Data Analysis

Q. How should researchers formulate a proposal to study this peptide’s interactions with metal ions or membranes?

  • Methodological Answer : Structure the proposal around specific aims: (1) Characterize metal-binding (e.g., His/Arg coordination) via ITC and XAS; (2) Assess membrane penetration using lipid bilayer assays (e.g., fluorescence quenching); (3) Validate computational models with SAXS/WAXS. Reference prior work on helical peptide-membrane interactions to justify methodological choices .

Q. What statistical approaches are appropriate for analyzing dose-response data in peptide bioactivity assays?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) for IC50/EC50 calculations. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forests) to identify residue-specific activity predictors. Ensure reproducibility via triplicate runs and open-source tools like R/Bioconductor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.